molecular formula C29H36N2O8 B12359428 N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate

Cat. No.: B12359428
M. Wt: 540.6 g/mol
InChI Key: WDIVPIWJKFRPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound that belongs to the class of synthetic opioids This compound is structurally related to fentanyl, a potent opioid analgesic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group. The cyclopropanecarboxamide moiety is then attached through a series of reactions involving cyclopropanation and amide formation. The final step involves the esterification of the compound with 2-hydroxy-1,2,3-propanetricarboxylate.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.

    Industry: It is used in the development of new synthetic pathways and the production of related compounds.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic with a similar structure.

    Carfentanil: An extremely potent opioid used as a tranquilizer for large animals.

    Alfentanil: A short-acting synthetic opioid analgesic used in anesthesia.

Uniqueness

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can influence its potency, duration of action, and potential side effects.

Properties

Molecular Formula

C29H36N2O8

Molecular Weight

540.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C23H28N2O.C6H8O7/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-10,20,22H,11-18H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WDIVPIWJKFRPRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.